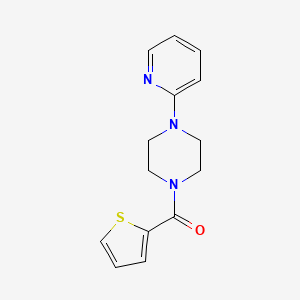

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine

Description

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine is a piperazine derivative featuring a pyridine ring at the 1-position and a thiophene-2-carbonyl group at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets.

Properties

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-14(12-4-3-11-19-12)17-9-7-16(8-10-17)13-5-1-2-6-15-13/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJZAHCMKFETQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of pyridine-2-carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base, followed by the introduction of piperazine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variations in piperazine derivatives include substituents on the aromatic rings, carbonyl groups, and heterocyclic appendages. Below is a comparative analysis of related compounds:

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃ in 8b) increase molecular polarity and may enhance receptor binding .

- Steric Bulk : Bulky substituents (e.g., pentanamide in 7p) reduce conformational flexibility but improve selectivity for targets like dopamine D3 receptors .

- Heterocyclic Influence: Thiophene (target compound) vs.

Key Findings :

- Antifungal Activity : Aryloxy-hydroxypropyl groups (1c) disrupt Candida albicans hyphae formation .

- Receptor Selectivity : 1-(1-naphthyl)piperazine shows >2000-fold selectivity for 5HT₂ over α receptors, unlike ketanserin (ratio 63) .

- Insecticidal Potential: Trifluoromethylpyridine substituents (PAPP derivatives) enhance larvicidal activity .

Biological Activity

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The molecular formula of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine is C₁₄H₁₅N₃OS. Its structure includes a piperazine ring, a pyridine moiety, and a thiophene group, which contribute to its diverse interactions within biological systems. The presence of both aromatic and heteroaromatic rings enhances its binding affinity through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine may interact with various biological targets, potentially modulating neurotransmitter systems or metabolic pathways. Its structural features allow it to engage with specific receptors or enzymes, influencing their activity and offering therapeutic potential.

In Vitro Studies

Recent studies have evaluated the compound's activity against several biological targets:

- Monoamine Oxidase Inhibition : Similar piperazine derivatives have shown potent inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. For example, piperazine derivatives demonstrated IC₅₀ values in the low micromolar range against MAO-A and MAO-B, indicating their potential in treating neurodegenerative disorders such as Alzheimer's disease .

- Cytotoxicity : In vitro assessments using fibroblast cell lines revealed varying levels of cytotoxicity among related compounds. For instance, certain derivatives exhibited significant cell death at higher concentrations, while others maintained viability across tested doses. This suggests that modifications in the structure can lead to different safety profiles .

Synthesis Approaches

The synthesis of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes acylation reactions and the use of various coupling methods to introduce the thiophene and pyridine groups onto the piperazine backbone .

Comparative Analysis

A comparison of similar compounds highlights the unique properties of 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)-4-(thiophene-2-carbonyl)piperazine | Contains both pyridine and thiophene groups | Potential MAO inhibition |

| 1-(Thiophen-3-carbonyl)piperazine | Lacks pyridine group | Reduced binding affinity |

| 1-(Benzo[b]thiophen-2-YL)-3-(pyridin-2-YL)piperazine | Different aromatic system | Altered reactivity profile |

Applications in Drug Development

The compound's ability to interact with biological targets positions it as a promising candidate for drug development. Its unique combination of structural features may allow it to serve as a lead compound in designing new therapeutics aimed at neurodegenerative diseases or other conditions influenced by neurotransmitter dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.